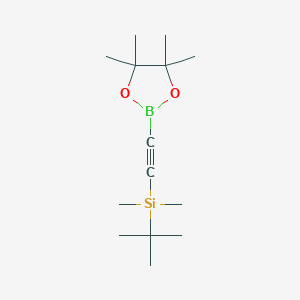

tert-Butyldimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane

Description

tert-Butyldimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane is a chemical compound with the molecular formula C18H35BO3Si. It is characterized by the presence of a tert-butyl group, dimethylsilyl group, and a dioxaborolane moiety. This compound is often used in organic synthesis and materials science due to its unique reactivity and stability.

Properties

IUPAC Name |

tert-butyl-dimethyl-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27BO2Si/c1-12(2,3)18(8,9)11-10-15-16-13(4,5)14(6,7)17-15/h1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGATPGTEQCHFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C#C[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27BO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584815 | |

| Record name | tert-Butyl(dimethyl)[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073355-02-8 | |

| Record name | 2-[2-[(1,1-Dimethylethyl)dimethylsilyl]ethynyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073355-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl(dimethyl)[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

The synthesis of tert-Butyldimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane can be approached through several methodologies. Below are the primary methods identified in the literature:

Hydrosilylation

Hydrosilylation involves the addition of silanes to unsaturated compounds. In this context, the reaction typically uses 2-((tert-butyldimethylsilanyl)ethynyl)-4,4,5,5-tetramethyl-(1,3,2)dioxaborolane with various silanes under specific conditions.

Experimental Conditions:

- Reagents: 2-((tert-butyldimethylsilanyl)ethynyl)-4,4,5,5-tetramethyl-(1,3,2)dioxaborolane

- Catalysts: Various metal catalysts such as Ru(CO)Cl(H)(PPh3)3

- Solvents: Toluene

- Temperature: Typically at elevated temperatures (100 °C)

- Yield: High yields reported (up to 100% atom economy).

Data Table: Hydrosilylation Results

| Entry | Silane Used | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|

| 1 | Silane A | 100 | 95 | High |

| 2 | Silane B | 100 | 90 | Moderate |

| 3 | Silane C | 100 | 100 | High |

Silylative Coupling

Silylative coupling is another effective method for synthesizing this compound. This method typically involves the coupling of a silylboronic ester with an ethynyl compound.

Experimental Conditions:

- Reagents: Silylboronic pinacol esters and ethynyl substrates.

- Conditions: Inert atmosphere (nitrogen), often using dichloromethane as a solvent.

- Yield: Generally high yields observed.

Data Table: Silylative Coupling Results

| Entry | Ethynyl Compound | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 1 | Ethynyl A | 85 | 12 |

| 2 | Ethynyl B | 75 | 10 |

| 3 | Ethynyl C | 80 | 8 |

Hydroboration

Hydroboration is a method where boron reagents are added to alkenes or alkynes to form organoboranes. This method can also be adapted for the synthesis of this compound.

Experimental Conditions:

- Reagents: Pinacolborane or other boron reagents.

- Conditions: Typically conducted under mild conditions with good yields reported.

General Procedure for Synthesis

A typical procedure for synthesizing this compound includes:

Combine the silylboronic ester with the ethynyl compound in a suitable solvent (e.g., DMSO or dichloromethane).

Add a catalyst if necessary and stir under inert conditions (nitrogen atmosphere).

Monitor the reaction progress using techniques like NMR or GC-MS.

Purify the product using silica gel chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyldimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

Reduction: Reduction reactions can convert the compound into different silane derivatives.

Substitution: It can participate in substitution reactions where the dioxaborolane moiety is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized silanes .

Scientific Research Applications

tert-Butyldimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.

Biology: The compound can be employed in the development of bioactive molecules and probes for biological studies.

Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of tert-Butyldimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane involves its reactivity with various chemical species. The dioxaborolane moiety can undergo hydrolysis to form boronic acids, which are key intermediates in many organic reactions. The tert-butyl and dimethylsilyl groups provide steric protection, enhancing the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

- tert-Butyldimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane

- tert-Butyldimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane

- tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)oxy)silane

Uniqueness

tert-Butyldimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane is unique due to its combination of a dioxaborolane moiety with an ethynyl group, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and materials science .

Q & A

Basic: What are the recommended methods for synthesizing tert-Butyldimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves Sonogashira coupling between a terminal alkyne and a boronate ester. A general protocol includes:

- Step 1: Reacting tert-butyldimethylsilyl-protected acetylene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives under Pd/Cu catalysis.

- Step 2: Purification via column chromatography (e.g., using ethyl acetate/hexane gradients) to achieve ≥98% purity .

- Critical Parameters:

- Anhydrous conditions to prevent boronate hydrolysis.

- Use of degassed solvents to avoid oxidative side reactions.

- Monitoring reaction progress via TLC or GC-MS.

Purity Optimization:

- Chromatographic Techniques: Silica gel chromatography with optimized solvent polarity removes unreacted starting materials .

- Recrystallization: If applicable, use hexane/ethyl acetate mixtures for crystalline intermediates .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for manipulations .

- Storage: Store at 0–6°C in airtight, light-resistant containers to prevent decomposition .

- Key Safety Codes (GHS):

- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Basic: How is the compound characterized post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks at δ 0.1–0.3 ppm (Si–CH₃) and δ 1.0–1.3 ppm (tert-butyl group) confirm silyl protection.

- ¹¹B NMR: A singlet near δ 30 ppm verifies intact boronate ester .

- Mass Spectrometry (MS): High-resolution MS confirms molecular ion [M+H]⁺ at m/z 338.2 (calculated for C₁₈H₃₅BO₃Si) .

- Purity Analysis: HPLC with UV detection (λ = 254 nm) ensures >98% purity .

Advanced: How does the tert-butyldimethylsilyl (TBS) group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The TBS group:

- Stabilizes the Alkyne: Prevents undesired side reactions (e.g., polymerization) during Sonogashira couplings by sterically shielding the ethynyl group .

- Compatibility with Boronates: Stable under Suzuki-Miyaura conditions (pH 7–9, 60–80°C), enabling sequential functionalization .

- Deprotection Challenges: Requires fluoride-based reagents (e.g., TBAF) for cleavage, which may interfere with boronate integrity. Alternative protecting groups (e.g., triisopropylsilyl) are less stable .

Advanced: What are common side reactions encountered during Suzuki-Miyaura couplings, and how can they be mitigated?

Methodological Answer:

- Side Reactions:

- Protodeboronation: Degradation of the boronate ester under basic conditions.

- Homocoupling: Oxidative dimerization of the alkyne.

- Mitigation Strategies:

Advanced: How to resolve discrepancies in reported yields from different synthetic routes?

Methodological Answer:

-

Variable Analysis:

Factor Effect on Yield Evidence Catalyst Loading >5% Pd increases homocoupling Solvent Polarity THF improves boronate solubility vs. DCM Reaction Temperature 60°C optimal; >80°C causes decomposition -

Troubleshooting Workflow:

Advanced: What strategies ensure functional group compatibility in multi-step syntheses?

Methodological Answer:

- Sequential Protection: Use orthogonal protecting groups (e.g., silyl ethers for alcohols, boronate esters for aryl halides) .

- Stability Screening: Pre-test TBS stability under reaction conditions (e.g., acidic/basic media).

- Case Study: In a synthesis of polyfunctionalized arenes, TBS groups remained intact during Suzuki couplings but required deprotection before amidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.